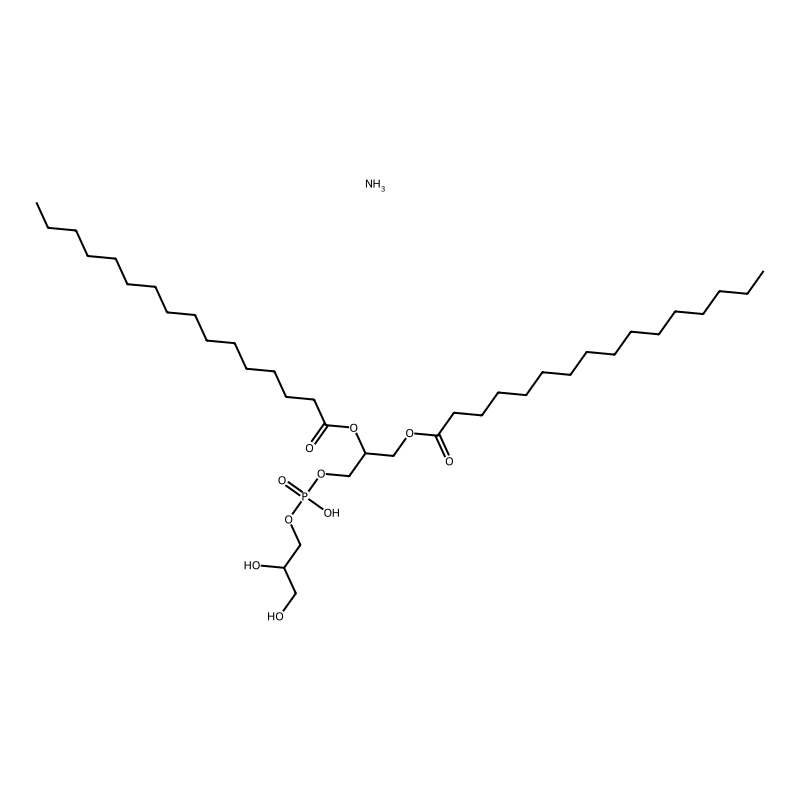

1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biomembrane Studies:

1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt, also known as Dipalmitoyl phosphatidylglycerol (DPPG) or DL-α-Phosphatidyl-DL-glycerol, is a synthetic phospholipid commonly used in scientific research, particularly in studies of biological membranes. Its structure closely mimics the natural phospholipids found in cell membranes, making it a valuable tool for understanding membrane structure, function, and dynamics [, ].

DPPG can be incorporated into artificial bilayer membranes, which are simplified models of biological membranes used in various studies. These membranes can be used to investigate various membrane properties, such as fluidity, permeability, and interaction with membrane-associated proteins [].

Protein-Lipid Interactions:

DPPG is also used to study the interaction of proteins with membranes. Since it lacks a head group charge, it creates a neutral environment that allows researchers to focus on the non-electrostatic interactions between proteins and lipids []. This is crucial for understanding how certain proteins bind to and function within membranes.

Signal Transduction and Enzyme Activity:

DPPG can be used to investigate the role of lipids in signal transduction pathways and enzyme activity. Specific lipids can influence the activity of certain enzymes embedded within membranes. By incorporating DPPG into artificial membranes, researchers can study how these interactions impact various cellular processes [].

1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt is a phospholipid compound characterized by its long-chain fatty acid components and a glycerol backbone. This compound features two hexadecanoyl (palmitoyl) groups attached to the glycerol molecule at the sn-1 and sn-2 positions, along with a phosphate group that contributes to its amphiphilic nature. The chemical formula for this compound is C₃₈H₇₈N₁O₁₀P, and it has a CAS number of 73548-70-6 .

DL-PG, like other phospholipids in cell membranes, plays a crucial role in maintaining membrane structure and function. The bilayer structure formed by DL-PG provides a barrier that controls the movement of molecules and ions into and out of the cell []. Additionally, the head group interactions of phospholipids can influence various cellular processes like signal transduction and enzymatic activity at the membrane surface [].

The reactions involving 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt primarily include hydrolysis and interactions with various biological molecules. Hydrolysis can lead to the release of hexadecanoic acid and glycerol, while its phospholipid nature allows it to form micelles or bilayers in aqueous environments. Additionally, it exhibits strong interactions with cationic antibiotics like polymyxin B, which can influence its stability and function in biological systems .

This compound plays a significant role in cellular membranes and has been studied for its potential effects on membrane fluidity and permeability. Its amphiphilic properties allow it to interact with lipid bilayers, which is crucial in drug delivery systems and membrane protein studies. Preliminary studies suggest that it may enhance the efficacy of certain antimicrobial agents due to its ability to disrupt bacterial membranes .

Synthesis of 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt typically involves:

- Fatty Acid Activation: Hexadecanoic acid is activated using coupling reagents.

- Glycerol Phosphorylation: Glycerol is phosphorylated to form a glycerophosphate intermediate.

- Coupling Reaction: The activated fatty acids are coupled to the glycerophosphate to yield the final product.

Various synthetic routes may utilize different coupling agents or solvents, impacting yield and purity .

1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt has several applications:

- Drug Delivery Systems: Its ability to form liposomes makes it suitable for encapsulating drugs.

- Biochemical Research: Used in proteomics for studying membrane proteins.

- Cosmetic Formulations: Employed in formulations for skin care due to its emulsifying properties.

Research indicates that this compound interacts significantly with various biomolecules, particularly cationic antibiotics. Its interactions can modify the effectiveness of these agents against bacterial strains, suggesting potential applications in enhancing antibiotic efficacy . Additionally, studies have shown that it can influence the behavior of membrane proteins, affecting their stability and activity.

Several compounds share structural similarities with 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1,2-Dipalmitoyl-sn-glycero-3-phospho-(sodium salt) | Contains palmitic acid instead of hexadecanoic acid | Commonly used in liposome formulations |

| 1,2-Dioleoyl-sn-glycero-3-phosphocholine | Contains oleic acid; zwitterionic | Widely used in cell membrane studies |

| 1,2-Distearoyl-sn-glycero-3-phosphocholine | Contains stearic acid; zwitterionic | Known for forming stable liposomes |

The uniqueness of 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt lies in its specific fatty acid composition and the resultant physical properties that make it particularly effective in certain biochemical applications.

1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt, commonly known as dipalmitoylphosphatidylglycerol ammonium salt, represents a critical anionic phospholipid component in biological membrane systems [1] [2]. This synthetic phospholipid possesses two saturated hexadecanoyl (palmitoyl) chains esterified to a glycerol backbone with a phosphatidylglycerol head group, resulting in a molecular formula of C₃₈H₇₅O₁₀P·NH₃ and a molecular weight of 740.00 g/mol [1] [3]. The compound exhibits distinctive biophysical properties that significantly influence membrane structure, dynamics, and function across various biological systems [4].

Lipid Bilayer Organization and Dynamics

The bilayer organization of 1,2-dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt demonstrates unique structural characteristics that distinguish it from neutral phospholipids [5]. Molecular dynamics simulations reveal that this anionic phospholipid forms stable bilayer structures with distinct headgroup orientations and acyl chain packing arrangements [5]. The negative charge on the phosphatidylglycerol headgroup creates specific electrostatic environments that influence both intermolecular interactions and overall membrane organization [6].

Deuterium nuclear magnetic resonance studies have provided detailed insights into the acyl chain dynamics of this phospholipid in bilayer systems [7]. The orientational order parameters of the hexadecanoyl chains demonstrate temperature-dependent behavior that reflects the molecular mobility within the bilayer core [7]. These investigations reveal that the acyl chains exhibit restricted rotational motion around their long molecular axes, particularly in the gel phase, with increased conformational flexibility observed upon transition to the liquid crystalline state [7].

The surface area per lipid molecule in fully hydrated bilayers has been determined through X-ray scattering techniques, yielding values of approximately 0.608 ± 0.011 nm² for the liquid crystalline phase [5]. This parameter reflects the lateral packing density of lipid molecules and provides fundamental information about membrane organization [5]. The bilayer thickness, defined as the distance between phosphorus atom peaks across the membrane, measures approximately 4.21 nm in molecular dynamics simulations [5].

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Surface Area per Lipid | 0.608 ± 0.011 nm² | Molecular Dynamics | [5] |

| Bilayer Thickness | 4.21 nm | Electron Density Profile | [5] |

| Molecular Weight | 740.00 g/mol | Chemical Analysis | [1] |

| Acyl Chain Length | C16 (Hexadecanoyl) | Structural Analysis | [1] |

The dynamic properties of the phospholipid bilayer exhibit cooperative undulation patterns characteristic of the liquid crystalline phase [5]. These membrane fluctuations represent collective motions that influence mechanical properties and intermolecular interactions within the bilayer system [5]. The amplitude and frequency of these undulations depend on temperature, hydration level, and the presence of other membrane components [5].

Phase Transition Behavior and Thermotropic Properties

The thermotropic behavior of 1,2-dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt exhibits complex phase transition characteristics that have been extensively characterized using differential scanning calorimetry and X-ray diffraction techniques [8] [9]. The main chain melting transition occurs at approximately 41°C, representing the transformation from the gel phase to the liquid crystalline phase [8] [9] [10]. This transition temperature places the compound in an intermediate range among saturated phosphatidylglycerols, reflecting the influence of the hexadecanoyl chain length on thermodynamic stability [9] [10].

Calorimetric analysis reveals multiple phase transitions occurring at different temperature ranges [8]. The subgel to gel phase transition manifests as low-temperature endothermic peaks, typically observed between 9°C and 27°C depending on the specific experimental conditions and thermal history of the sample [8]. These transitions involve reorganization of the hydrocarbon chain packing and headgroup orientations within the bilayer structure [8].

The pre-transition, observed at approximately 33°C, represents the transformation from the tilted gel phase to the ripple phase [8]. This transition involves changes in acyl chain tilt angles and the formation of periodic membrane undulations [8]. The enthalpy change associated with the pre-transition typically measures between 5-6 kJ/mol, significantly lower than the main transition enthalpy [8].

| Transition Type | Temperature (°C) | Enthalpy (kJ/mol) | Phase Description |

|---|---|---|---|

| Subgel to Gel | 9-27 | 2-24 | Chain reorganization |

| Pre-transition | 33 | 5-6 | Tilt angle changes |

| Main Transition | 41 | 38-48 | Chain melting |

| Gel to Liquid | 41 | Variable | Fluid phase formation |

The main phase transition demonstrates cooperative behavior with transition enthalpies ranging from 38 to 48 kJ/mol [8]. The cooperativity of this transition reflects the size of lipid domains undergoing simultaneous phase changes, with larger cooperative units indicating more extensive intermolecular interactions [8]. X-ray scattering studies reveal that the chain melting transition involves significant changes in lateral packing density and bilayer thickness [11].

The subgel phase structure has been analyzed using high-resolution X-ray diffraction, revealing crystalline ordering with reflections extending to 2 Å resolution [11]. The hydrocarbon chains in this phase adopt an oblique lattice arrangement with dimensions a = 5.50 Å, b = 7.96 Å, and γ = 100.5° [11]. The chains exhibit tilt angles between 30-35° from the bilayer normal, representing a highly ordered packing state [11].

Membrane Curvature Effects

The anionic nature of 1,2-dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt significantly influences membrane curvature generation and stabilization mechanisms [12]. The asymmetric distribution of this charged phospholipid between membrane leaflets creates spontaneous curvature tendencies that affect vesicle formation and membrane bending energetics [12]. The electrostatic repulsion between negatively charged headgroups contributes to membrane expansion and influences the preferred curvature radius of lipid assemblies [12].

Molecular dynamics simulations demonstrate that membranes containing high concentrations of this phospholipid exhibit enhanced flexibility and reduced bending rigidity compared to neutral phospholipid systems [5]. The cooperative bilayer undulations observed in these systems reflect the influence of electrostatic interactions on membrane mechanical properties [5]. The amplitude of membrane fluctuations increases with the proportion of anionic phospholipids, indicating reduced resistance to curvature deformation [5].

The interaction of membrane proteins with bilayers containing 1,2-dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt demonstrates the importance of curvature-mediated effects in biological systems [12]. Protein-induced membrane deformation requires substantial energy input, which can be modulated by the lipid composition and the resulting membrane mechanical properties [12]. The presence of anionic phospholipids facilitates certain types of membrane remodeling events, including vesicle budding and fusion processes [12].

The curvature elasticity modulus of membranes containing this phospholipid has been investigated through various biophysical techniques [13]. Atomic force microscopy nanoindentation measurements reveal Young's modulus values that vary significantly between gel and liquid crystalline phases [13]. The mechanical properties show distinct differences between domains in different phase states, with more ordered phases exhibiting higher elastic moduli [13].

| Membrane Property | Gel Phase | Liquid Phase | Measurement Method |

|---|---|---|---|

| Bending Rigidity | Higher | Lower | Fluctuation Analysis |

| Elastic Modulus | Increased | Decreased | AFM Nanoindentation |

| Curvature Preference | Reduced | Enhanced | Vesicle Studies |

| Undulation Amplitude | Limited | Elevated | MD Simulations |

Electrostatic Interactions in Membrane Systems

The electrostatic properties of 1,2-dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt arise from the negatively charged phosphate group and the deprotonated glycerol hydroxyl group in the headgroup region [14]. These charges create complex electrostatic fields that extend both into the aqueous phase and along the membrane surface [14]. The resulting electric double layer influences ion distribution, membrane potential, and intermolecular interactions within the bilayer system [14] [15].

The electrostatic field generated by charged phospholipid domains demonstrates long-range effects that can extend to interdomain distances of several micrometers [14]. The interaction energy between charged domains follows power law relationships, with forces varying as r⁻¹ to r⁻³ depending on the specific geometric configurations and domain sizes [14]. These electrostatic interactions play crucial roles in domain formation, stability, and lateral organization within membrane systems [14].

Molecular dynamics simulations reveal specific electrostatic interactions between the phosphatidylglycerol headgroup and surrounding water molecules [5]. Each phospholipid molecule forms approximately 8.3 ± 0.1 hydrogen bonds with the surrounding aqueous environment [5]. The hydration shell around the charged headgroup contains 10-11 water molecules per lipid, demonstrating the strong electrostatic hydration of the anionic phospholipid [5].

The influence of ionic strength on electrostatic interactions has been characterized through sum-frequency generation spectroscopy studies [16]. Changes in salt concentration affect the Debye-Hückel screening length of the electrical double layer, modulating the range and strength of electrostatic interactions [16]. The interfacial water structure shows distinct organizational patterns that depend on the surface charge density and ionic environment [16].

| Electrostatic Parameter | Value | Experimental Method | Reference |

|---|---|---|---|

| Hydrogen Bonds per Lipid | 8.3 ± 0.1 | Molecular Dynamics | [5] |

| Hydration Shell Size | 10-11 molecules | Radial Distribution | [5] |

| Electric Field Strength | 10⁷-10⁹ V/m | Theoretical Calculation | [14] |

| Double Layer Thickness | Variable | Ionic Strength Dependent | [15] |

The interaction of divalent cations with the anionic phospholipid demonstrates the importance of electrostatic binding in membrane function [17]. Calcium ions show particularly strong affinity for the phosphatidylglycerol headgroup, leading to membrane condensation and phase behavior modifications [17]. These interactions affect membrane permeability, stability, and phase transition characteristics [17].

Hydration and Dehydration Mechanisms

The hydration behavior of 1,2-dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt demonstrates complex interactions between water molecules and the charged phospholipid headgroup [18] [19]. High-resolution structural studies reveal the formation of distinct hydration layers adjacent to the membrane surface, with water molecules exhibiting ordered arrangements that differ significantly from bulk water properties [18] [19].

Atomic force microscopy measurements have directly visualized individual hydration layers at the lipid-water interface [19]. These studies reveal oscillatory force profiles that reflect the discrete nature of water layer organization, with typically 2-3 hydration layers observed adjacent to the phospholipid surface [19]. The force measurements demonstrate that hydration layers are intrinsic properties of the membrane interface rather than artifacts of geometric confinement [19].

The relationship between membrane hydration and headgroup ordering shows strong correlations in the vicinity of phase transitions [18]. Electron spin resonance spectroscopy using headgroup-labeled phospholipids reveals cusp-like patterns in ordering parameters that mirror the behavior of interbilayer water [18]. These observations indicate coupled dynamics between membrane hydration and lipid organization [18].

Dehydration mechanisms involve the progressive removal of water molecules from successive hydration shells around the phospholipid headgroups [18]. Osmotic stress measurements demonstrate that hydration forces dominate short-range interactions when bilayer separations fall within 0.4-1.0 nm, corresponding to the thickness of 2-3 water layers [19]. The energy required for complete dehydration reflects the strength of electrostatic interactions between water and the charged phospholipid surface [18].

| Hydration Parameter | Fully Hydrated | Partially Dehydrated | Measurement Technique |

|---|---|---|---|

| Water Layers | 2-3 | 1-2 | Atomic Force Microscopy |

| Hydration Shell | 10-11 molecules | 6-8 molecules | Radial Distribution |

| H-bond Network | Extensive | Reduced | Molecular Dynamics |

| Force Range | 0.4-1.0 nm | Variable | Osmotic Stress |

The temperature dependence of hydration shows anomalous behavior around the main phase transition [18]. The degree of membrane hydration exhibits inverse correlation with the ordering of both headgroups and interbilayer water [18]. This relationship suggests that membrane fluidity and hydration state are intimately connected through cooperative molecular interactions [18].

Neutron scattering studies employing contrast variation between light and heavy water provide detailed information about water penetration into membrane structures [20]. These measurements reveal that water molecules can penetrate several angstroms into the headgroup region, with the extent of penetration depending on temperature and membrane phase state [20].

Lipid Domain Formation and Segregation

The formation of lipid domains in membranes containing 1,2-dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt demonstrates complex phase separation phenomena that depend on temperature, composition, and intermolecular interactions [21]. The anionic nature of this phospholipid influences domain morphology and stability through electrostatic interactions and preferential molecular associations [21].

Binary lipid mixtures containing this phospholipid exhibit characteristic domain formation patterns that can be visualized using fluorescence microscopy and atomic force microscopy [21]. The partitioning behavior of fluorescent probes reveals preferential association with specific phases, allowing direct observation of domain boundaries and morphological evolution [21]. Domain sizes typically range from nanometers to micrometers, depending on the lipid composition and thermal conditions [21].

The cooperative behavior during phase transitions affects domain formation through the clustering of lipids undergoing simultaneous phase changes [8]. Calorimetric analysis reveals that the average size of cooperative units varies with composition, with approximately 50 lipids participating in coordinated transitions in certain compositional ranges [8]. This cooperativity directly influences the size and stability of phase-separated domains [8].

Electrostatic interactions between domains create long-range repulsive forces that affect domain organization and spacing [14]. The energy of interaction between charged domains depends on their size, shape, and separation distance [14]. These interactions can prevent domain coalescence and maintain stable coexistence of multiple phases within the membrane [14].

| Domain Property | Small Domains | Large Domains | Measurement Method |

|---|---|---|---|

| Size Range | 10-100 nm | 1-10 μm | Fluorescence Microscopy |

| Cooperative Units | ~50 lipids | >180 lipids | Calorimetric Analysis |

| Interaction Range | Short | Long | Electrostatic Modeling |

| Stability | Limited | Enhanced | Thermal Analysis |

The influence of cholesterol on domain formation in phosphatidylglycerol-containing systems demonstrates the importance of lipid-lipid interactions in phase behavior [21]. The addition of cholesterol modulates domain formation, with specific concentrations promoting or inhibiting phase separation depending on the overall membrane composition [21]. These effects reflect the complex balance between enthalpic and entropic contributions to membrane organization [21].

Neutron scattering studies using selectively deuterated lipids provide detailed information about domain composition and structure [20]. Contrast variation techniques allow determination of the enrichment or depletion of specific lipid species within different phases [20]. These measurements reveal that domain formation involves preferential association of lipids with similar physical properties [20].

Composition and Functional Relevance in Lung Surfactant

1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt, commonly known as dipalmitoylphosphatidylglycerol ammonium salt, represents a critical anionic phospholipid component within the complex mixture of pulmonary surfactant. This compound constitutes approximately 7-10% of the total phospholipid composition in human lung surfactant, making it the second most abundant phospholipid class after phosphatidylcholine derivatives.

The molecular composition of pulmonary surfactant demonstrates remarkable consistency across mammalian species, with phospholipids accounting for 80-90% of the total mass and proteins comprising the remaining 10-12%. Within this phospholipid fraction, phosphatidylcholine variants represent 70-85% of the total, with dipalmitoylphosphatidylcholine constituting approximately 50% of all phospholipids. Phosphatidylglycerol species, including the dipalmitoyl variant, typically account for 5-10% of surfactant phospholipids.

The functional significance of 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt extends beyond its quantitative contribution to surfactant composition. Research demonstrates that this anionic phospholipid plays essential roles in surfactant protein interactions, particularly with surfactant protein B, membrane organization, and surface film stability. The compound's unique structural characteristics, featuring two saturated hexadecanoyl chains and an anionic glycerol phosphate head group, contribute significantly to the biophysical properties required for effective pulmonary function.

Studies utilizing reconstituted surfactant systems have revealed that while dipalmitoylphosphatidylcholine alone can reduce surface tension, the addition of phosphatidylglycerol components enhances both the rate of surface film formation and the stability of the resulting monolayer. The presence of 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt in surfactant preparations has been shown to facilitate the rapid adsorption kinetics necessary for physiological surfactant function.

Surface Tension Reduction Mechanisms

The surface tension reduction mechanisms mediated by 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt involve complex interactions at the air-water interface that are fundamental to respiratory physiology. At physiological temperatures, the surface tension of a clean air-water interface measures approximately 70 millinewtons per meter, while effective pulmonary surfactant can reduce this value to near-zero levels during compression.

The mechanism by which this phospholipid contributes to surface tension reduction involves its amphipathic molecular structure, which enables spontaneous organization at air-water interfaces. The hydrophobic hexadecanoyl chains orient toward the air phase, while the hydrophilic phosphoglycerol head group extends into the aqueous subphase. This molecular orientation creates a stable monolayer that significantly reduces interfacial tension.

Research employing Langmuir trough methodologies has demonstrated that monolayers of 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt exhibit characteristic phase transitions during compression. At low surface pressures, the lipid exists in a liquid-expanded phase, transitioning to a liquid-condensed phase upon compression. The ionization state of the phosphoglycerol head group significantly influences these phase transitions, with the compound exhibiting different organizational properties depending on subphase conditions.

The surface activity of 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt is enhanced through cooperative interactions with other surfactant components. The anionic nature of this phospholipid promotes initial vesicle-interface interactions, facilitating the rapid adsorption necessary for physiological function. During the respiratory cycle, compression of surfactant films containing this component leads to exclusion of non-essential lipids through a squeeze-out mechanism, resulting in enrichment of surface-active materials.

Molecular dynamics simulations have revealed that the presence of 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt in mixed phospholipid systems contributes to membrane stabilization and enhanced surface activity. The compound's ability to form hydrogen bonds through its glycerol moiety and engage in electrostatic interactions via its phosphate group creates a network of intermolecular forces that stabilize the interfacial film.

Comparative Analysis with Other Surfactant Phospholipids

The comparative analysis of 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt with other surfactant phospholipids reveals distinct biophysical and functional characteristics that contribute to its unique role in pulmonary surfactant systems. When compared to dipalmitoylphosphatidylcholine, the primary surfactant phospholipid, several key differences emerge in terms of molecular properties and functional contributions.

The head group characteristics represent the most significant structural distinction between these phospholipids. While dipalmitoylphosphatidylcholine possesses a zwitterionic choline head group that is electroneutral at physiological pH, 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt carries a net negative charge due to its phosphoglycerol moiety. This anionic character profoundly influences protein-lipid interactions and membrane organization properties.

Phase transition behavior studies demonstrate that 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt exhibits a main phase transition temperature of approximately 38-42°C, slightly lower than the 41°C transition observed for dipalmitoylphosphatidylcholine. This difference in thermal behavior contributes to enhanced membrane fluidity and facilitates protein insertion at physiological temperatures.

Surface activity measurements reveal that while dipalmitoylphosphatidylcholine demonstrates superior surface tension reduction capabilities when pure, the addition of 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt to mixed systems enhances overall surfactant performance. Binary mixtures containing 9:1 ratios of dipalmitoylphosphatidylcholine to phosphatidylglycerol exhibit optimal surface activity, closely approximating the physiological composition.

Protein binding affinity studies demonstrate that 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt exhibits preferential interactions with cationic surfactant proteins, particularly surfactant protein B. Molecular dynamics simulations reveal that arginine and lysine residues in surfactant proteins form stable electrostatic complexes with the phosphate groups of this anionic phospholipid.

The contribution to membrane organization differs significantly between these phospholipids. While dipalmitoylphosphatidylcholine promotes formation of ordered, gel-phase domains that are essential for achieving minimal surface tensions, 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt facilitates membrane fluidity and enables rapid reorganization during breathing cycles.

Molecular Organization at the Air-Water Interface

The molecular organization of 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt at the air-water interface exhibits complex structural arrangements that are fundamental to its surfactant function. Advanced spectroscopic and microscopic techniques have revealed detailed insights into the interfacial behavior of this anionic phospholipid under physiologically relevant conditions.

At the molecular level, 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt adopts specific orientational preferences at air-water interfaces. The phosphoglycerol head group exhibits pH-dependent ionization behavior, with an intrinsic dissociation constant of approximately 1, indicating that the molecule is predominantly ionized under physiological conditions. This ionization state significantly influences the molecular packing and organizational structure at the interface.

Brewster angle microscopy studies have demonstrated that monolayers of 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt undergo characteristic morphological changes during compression. At low surface pressures, the lipid forms liquid-expanded domains with relatively loose packing. Upon compression, transition to liquid-condensed phases occurs, accompanied by significant increases in monolayer thickness of approximately 4.2 Angstroms.

The interfacial organization is profoundly influenced by subphase composition, particularly the presence of divalent cations. Calcium and magnesium ions promote condensation of 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt monolayers through electrostatic bridging interactions. These cation-mediated effects enhance membrane stability and facilitate protein-lipid interactions essential for surfactant function.

X-ray diffraction studies of compressed monolayers reveal that 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt adopts an oblique lattice structure with tilted hydrocarbon chains. The molecular area per lipid decreases from approximately 65 square Angstroms in the liquid-expanded phase to 45-48 square Angstroms in the condensed phase.

Hydrogen bonding networks play crucial roles in the interfacial organization of this phospholipid. The glycerol moiety can form intermolecular hydrogen bonds with neighboring molecules and intramolecular bonds with the phosphate group. These hydrogen bonding interactions contribute to membrane stability and influence the cooperative nature of phase transitions.

The presence of 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt in mixed monolayers with dipalmitoylphosphatidylcholine creates heterogeneous membrane domains. Time-of-flight secondary ion mass spectrometry studies have revealed that these mixed systems exhibit phase separation behavior, with distinct domains enriched in either phosphatidylcholine or phosphatidylglycerol components.

Interactions with Surfactant Proteins

The interactions between 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt and surfactant proteins represent critical molecular mechanisms that determine the functional efficacy of pulmonary surfactant systems. These protein-lipid interactions are essential for surfactant adsorption, surface film organization, and the dynamic reorganization processes that occur during respiratory cycles.

Surfactant Protein A Binding Mechanisms

Surfactant Protein A exhibits complex binding interactions with 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt that are fundamentally different from its interactions with zwitterionic phospholipids. As a hydrophilic glycoprotein that forms octadecameric structures, Surfactant Protein A interacts primarily at membrane surfaces rather than inserting into the hydrophobic core.

The binding mechanism involves calcium-dependent interactions between Surfactant Protein A and the anionic phosphoglycerol head group. Nuclear magnetic resonance studies have demonstrated that Surfactant Protein A reduces the orientational order of 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt acyl chains in the gel phase, while having minimal effects in the liquid-crystalline phase. This differential interaction pattern suggests that Surfactant Protein A recognizes specific lipid packing states and can modulate membrane organization accordingly.

Atomic force microscopy measurements have quantified the binding forces between Surfactant Protein A and 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt bilayers. These studies reveal that while the primary interaction force between the protein and this anionic phospholipid is weaker than with dipalmitoylphosphatidylcholine, the calcium-dependent nature of the binding provides regulatory control over protein-membrane associations.

The functional consequences of Surfactant Protein A interactions with 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt include enhanced lipid organization and facilitated surfactant adsorption. When present in the subphase, Surfactant Protein A can selectively promote the adsorption of specific lipid components from vesicles, contributing to the refinement of surface film composition.

Electrostatic interactions play important roles in these binding mechanisms. At physiological pH, both Surfactant Protein A and 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt carry negative charges, potentially creating repulsive forces. However, the presence of calcium ions can neutralize these charges and promote favorable protein-lipid interactions.

Surfactant Protein B Interactions and Functional Consequences

Surfactant Protein B demonstrates particularly strong and functionally significant interactions with 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt that are essential for surfactant function. As a small, hydrophobic protein, Surfactant Protein B can insert into phospholipid membranes and dramatically alter their biophysical properties.

Molecular dynamics simulations have revealed the specific molecular mechanisms underlying these interactions. The amino-terminal region of Surfactant Protein B contains arginine and lysine residues that form strong electrostatic complexes with the phosphate groups of 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt. Specifically, arginine 12 and lysine 24 interact with high specificity and strength with the anionic phospholipid, stabilizing protein orientation and secondary structure within the lipid matrix.

Nuclear magnetic resonance studies demonstrate that Surfactant Protein B affects the phase behavior and molecular dynamics of 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt-containing bilayers. The protein eliminates the characteristic two-phase coexistence region during thermal transitions, indicating strong interactions that modify lipid packing and organization. Despite having limited effects on average chain order, Surfactant Protein B significantly perturbs molecular motions responsible for transverse relaxation.

The functional consequences of these interactions are profound for surfactant performance. Surfactant Protein B facilitates the insertion and organization of 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt within surface films, contributing to enhanced surface activity and film stability. The preferential affinity of Surfactant Protein B for anionic phospholipids enables selective membrane reorganization processes that are critical for maintaining low surface tensions.

Studies using synthetic peptide analogues have confirmed that the electrostatic interactions between cationic amino acid residues and the anionic phosphoglycerol head group are essential for proper surfactant function. These interactions enable Surfactant Protein B to facilitate the formation of tubular myelin structures and to promote the rapid spreading of surfactant materials at air-water interfaces.

The calcium dependence of these protein-lipid interactions provides an additional regulatory mechanism. In the presence of calcium ions, the interactions between Surfactant Protein B and 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt are modified, potentially affecting the protein's ability to reorganize membrane lipids during squeeze-out processes.

Implications for Respiratory Function and Disorders

The physiological significance of 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt in respiratory function extends beyond its direct contributions to surface tension reduction, encompassing critical roles in lung development, host defense mechanisms, and the pathophysiology of various respiratory disorders.

Clinical studies have demonstrated that alterations in phosphatidylglycerol content and composition are associated with several respiratory pathologies. In acute respiratory distress syndrome, bronchoalveolar lavage analysis reveals significantly decreased levels of phosphatidylglycerol, dropping from normal values of 11.58% of total phospholipids to 6.48% in affected patients. These compositional changes correlate with increased minimum surface tension values and compromised surfactant function.

Neonatal respiratory distress syndrome represents the most well-characterized disorder associated with surfactant deficiency, including reduced phosphatidylglycerol content. The developmental immaturity of type II pneumocytes in premature infants results in inadequate synthesis of both phospholipids and surfactant proteins. The lecithin-to-sphingomyelin ratio, while crude, serves as a clinical indicator of lung maturity, with low ratios suggesting insufficient surfactant production.

Research investigating the role of phosphatidylglycerol concentration in surfactant metabolism has revealed complex dose-dependent effects on lung function. Studies using fluorescent-labeled liposomes demonstrate that high concentrations of phosphatidylglycerol can actually impair gas exchange and reduce the number of alveolar macrophages. However, the presence of cofactors such as calcium and magnesium protects against these negative effects, highlighting the importance of proper mineral balance in surfactant function.

The immunomodulatory properties of 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt have important implications for respiratory health and disease. This anionic phospholipid demonstrates the ability to inhibit inflammatory responses induced by bacterial lipopolysaccharides and to interfere with viral infections. The compound antagonizes toll-like receptor activation, preventing the development of chronic inflammation within the airways.

Phospholipase-mediated degradation of surfactant phospholipids, including phosphatidylglycerol species, contributes to surfactant dysfunction in inflammatory lung conditions. The generation of lysophospholipids and the depletion of phosphatidylglycerol disrupts the delicate balance required for optimal surface activity. This degradation not only reduces the concentration of active surfactant but also produces biophysically inhibitory byproducts.

Genetic studies have identified mutations in surfactant-related genes that affect phospholipid metabolism and composition. While most familial pulmonary fibrosis cases involve surfactant protein mutations, alterations in phospholipid synthesis pathways can also contribute to respiratory pathology. The heritability of certain lung diseases suggests that genetic factors influencing phospholipid composition play important roles in disease susceptibility.

Therapeutic implications of these findings include the development of synthetic surfactant preparations that contain appropriate phosphatidylglycerol content. While early surfactant replacement therapies focused primarily on dipalmitoylphosphatidylcholine, current formulations recognize the importance of including anionic phospholipids to achieve optimal clinical efficacy. The resistance of synthetic phospholipid analogues to phospholipase degradation represents an important advancement in surfactant therapy.

The role of 1,2-Dihexadecanoyl-rac-glycero-3-phospho-rac-(1-glycerol) ammonium salt in maintaining airway patency extends beyond alveolar function to include effects on conducting airways. Surface tension forces in small airways can contribute to airway closure, and the presence of appropriate surfactant components helps maintain airway stability throughout the respiratory tree.

Environmental and occupational exposures that affect surfactant composition and function represent important areas of clinical concern. Pollutants such as benzo[a]pyrene can interact with surfactant phospholipids, altering membrane fluidity and phase behavior. The protective role of phosphatidylglycerol in preventing pollutant transfer to the aqueous subphase highlights its importance in pulmonary defense mechanisms.